Biochemical Selectivity: SGX-523 Exhibits >1,000-Fold Selectivity Over 213 Kinases, Surpassing JNJ-38877605 (600-Fold) and Crizotinib (Dual ALK/c-Met)
SGX-523 demonstrates >1,000-fold selectivity for MET over a panel of 213 protein kinases, with no kinase inhibited more than 36% at 1,000 nM [1]. In contrast, JNJ-38877605 exhibits approximately 600-fold selectivity over ~200 kinases , while crizotinib (PF-02341066) is a dual ALK/c-Met inhibitor with potent activity against ALK (IC50 20 nM) and ROS1, introducing additional off-target pharmacological effects . The next most sensitive kinase for SGX-523 showed an IC50 >7,000 nM, establishing a selectivity window exceeding three orders of magnitude [2].
| Evidence Dimension | Biochemical kinase selectivity (fold-selectivity over panel) |
|---|---|
| Target Compound Data | >1,000-fold over 213 kinases; next most sensitive kinase IC50 >7,000 nM |
| Comparator Or Baseline | JNJ-38877605: ~600-fold over ~200 kinases; Crizotinib: dual ALK/c-Met inhibitor (ALK IC50 20 nM, MET IC50 8 nM) |
| Quantified Difference | SGX-523 exhibits ≥400-fold greater selectivity margin than JNJ-38877605; SGX-523 shows no ALK/ROS1 inhibition versus crizotinib |
| Conditions | Biochemical kinase inhibition assays using purified catalytic domains |
Why This Matters
For researchers requiring unequivocal attribution of cellular phenotypes to MET inhibition without confounding off-target kinase activities, SGX-523 provides the most selective tool available among characterized MET inhibitors.
- [1] Buchanan SG, et al. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo. Mol Cancer Ther. 2009;8(12):3181-90. View Source
- [2] Do T, et al. Selective inhibition of MET protein receptor tyrosine kinase by SGX523. Mol Cancer Ther. 2007;6(11_Supplement):C198. View Source
